molecular formula C20H28O4 B1205495 Sordaricin

Sordaricin

Cat. No.: B1205495
M. Wt: 332.4 g/mol
InChI Key: QIMCUSGGYZHVEF-VULLPXFTSA-N
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Description

Sordaricin is a complex organic compound with a unique structure It features multiple chiral centers and a fused ring system, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sordaricin typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the core ring structure, followed by various functional group modifications to introduce the formyl, hydroxymethyl, and carboxylic acid groups. The reaction conditions often require precise temperature control, catalysts, and protective groups to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,2S,4R,5R,8R,9S,11R)-9-formyl-2-(hydroxymethyl)-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-11(2)16-6-13-7-19(10-22)15-5-4-12(3)14(15)8-18(13,9-21)20(16,19)17(23)24/h6,10-15,21H,4-5,7-9H2,1-3H3,(H,23,24)/t12-,13+,14-,15-,18+,19+,20-/m1/s1

InChI Key

QIMCUSGGYZHVEF-VULLPXFTSA-N

SMILES

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)CO

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO

Canonical SMILES

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)CO

Synonyms

sordaricin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sordaricin
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Sordaricin
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Sordaricin
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Sordaricin
Reactant of Route 5
Sordaricin
Reactant of Route 6
Sordaricin

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